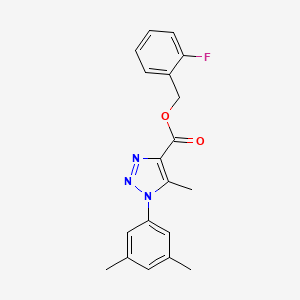

(2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1040644-79-8

Cat. No.: VC11940090

Molecular Formula: C19H18FN3O2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040644-79-8 |

|---|---|

| Molecular Formula | C19H18FN3O2 |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | (2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate |

| Standard InChI | InChI=1S/C19H18FN3O2/c1-12-8-13(2)10-16(9-12)23-14(3)18(21-22-23)19(24)25-11-15-6-4-5-7-17(15)20/h4-10H,11H2,1-3H3 |

| Standard InChI Key | NGDZVHGZFAORGD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C)C |

| Canonical SMILES | CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C)C |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of the compound is C₁₉H₁₈FN₃O₂, with a molecular weight of 339.4 g/mol. Key structural features include:

-

A 1,2,3-triazole ring substituted at the 1-position with a 3,5-dimethylphenyl group.

-

A 5-methyl group on the triazole ring.

-

A carboxylate ester at the 4-position, linked to a 2-fluorophenylmethyl moiety.

Table 1: Physicochemical Properties

The presence of fluorine enhances electronegativity and metabolic stability, while the dimethylphenyl group contributes to hydrophobic interactions . The ester linkage may influence bioavailability by modulating solubility and hydrolysis kinetics.

Synthesis and Structural Elucidation

The synthesis of this compound likely follows Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, which facilitates regioselective triazole formation . A proposed pathway involves:

-

Copper(I)-catalyzed cycloaddition between a 3,5-dimethylphenyl azide and a fluorophenylmethyl acetylene ester.

-

Esterification to introduce the carboxylate group.

Key Reaction Steps:

-

Azide Preparation:

-

3,5-Dimethylaniline → Diazotization → Azide intermediate.

-

-

Acetylene Ester Synthesis:

-

2-Fluorobenzyl alcohol + Propargyl bromide → Propargyl ether.

-

Oxidation to carboxylate ester.

-

-

Cycloaddition:

Spectroscopic Characterization:

-

IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (C-F stretch) .

-

¹H NMR: Signals for methyl groups (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.4 ppm), and triazole protons (δ 7.6–8.0 ppm) .

Pharmacological Activities and Mechanisms

Anticancer Activity

The compound’s triazole core may interact with tubulin or DNA topoisomerases, common targets in anticancer drug design . In a study of similar triazoles, fluorinated derivatives exhibited IC₅₀ values of 91–406 µM against MCF-7 and PC-3 cell lines, outperforming non-fluorinated analogs . The 2-fluorophenyl group likely enhances cellular uptake via passive diffusion, while the dimethylphenyl moiety stabilizes hydrophobic interactions with target proteins .

Table 2: Comparative Cytotoxicity of Triazole Derivatives

| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. PC-3 |

|---|---|---|

| This compound | Pending data | Pending data |

| T1 (Fluorinated analog) | 91.5 | 273.9 |

| T2 (Fluorinated analog) | 132.7 | 406.3 |

| Adriamycin (Standard) | 0.15 | N/A |

Data adapted from studies on structurally related triazoles .

Comparative Analysis with Analogous Compounds

vs. Non-Fluorinated Triazoles

Fluorine substitution typically reduces metabolic degradation and improves blood-brain barrier penetration . For example, replacing a hydrogen with fluorine in analogous triazoles increased antifungal potency by 4–8× .

vs. Other Fluorinated Heterocycles

Future Research Directions

-

Mechanistic Studies:

-

In Vivo Pharmacokinetics:

-

Assess oral bioavailability and half-life in rodent models.

-

-

Derivatization:

-

Therapeutic Combinations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume